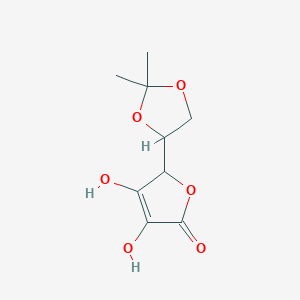

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone

Vue d'ensemble

Description

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone is a complex organic compound with a unique structure that includes a furanone ring and a dioxolane moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone typically involves the condensation of glycolic acid with acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolane ring, which is then further reacted to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties:

- Antioxidant Activity : Research indicates that 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone exhibits significant antioxidant activity. This property is crucial for developing formulations aimed at reducing oxidative stress in various diseases such as cancer and neurodegenerative disorders .

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of several pathogenic bacteria and fungi. Studies have demonstrated its effectiveness against strains resistant to conventional antibiotics, suggesting its potential as a natural preservative in food products .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

Food Science Applications

In the realm of food science, this compound is being explored for its potential as a natural flavoring agent and preservative:

- Flavor Enhancer : Its unique chemical structure contributes to desirable flavor profiles in food products. Research has focused on its use in enhancing the taste of beverages and confectionery items without synthetic additives .

- Natural Preservative : Given its antimicrobial properties, it is being evaluated as a safer alternative to synthetic preservatives in food formulations. This application aligns with the growing consumer demand for clean-label products .

Materials Science Applications

The compound's chemical properties also lend themselves to applications in materials science:

- Polymer Chemistry : Investigations into the use of this compound in synthesizing biodegradable polymers have shown potential for creating environmentally friendly materials .

- Coatings and Adhesives : Its chemical stability and adhesive properties are being studied for use in coatings that require durability and resistance to environmental degradation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Table 2: Food Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Flavor Enhancer | Enhances taste profiles | |

| Natural Preservative | Acts against microbial growth |

Table 3: Materials Science Applications

| Application Type | Description | Reference |

|---|---|---|

| Polymer Chemistry | Potential for biodegradable polymer synthesis | |

| Coatings | Durable coatings with environmental resistance |

Case Studies

- Case Study on Antioxidant Properties : A study published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of this compound when tested against various free radicals. The results indicated a dose-dependent response that could be harnessed for dietary supplements aimed at reducing oxidative damage .

- Application in Food Preservation : Research conducted on the efficacy of this compound as a food preservative demonstrated significant inhibition of mold growth in baked goods over a storage period of four weeks. This study suggests its viability as a natural alternative to synthetic preservatives .

Mécanisme D'action

The mechanism of action of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Dimethyl-1,3-dioxolan-4-one: A related compound with a similar dioxolane ring structure.

2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a dioxolane ring, used in various chemical syntheses.

Uniqueness

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone is unique due to the presence of both the furanone and dioxolane rings, which confer distinct chemical properties and reactivity

Activité Biologique

5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2(5H)-furanone, also known as DMDF, is a compound of interest due to its potential biological activities. This article reviews the biological properties of DMDF, including its antimicrobial, antioxidant, and cytotoxic effects based on diverse research findings.

DMDF is characterized by its unique structure which includes a dioxolane ring and hydroxyl groups that contribute to its biological activity. The molecular formula is with a molecular weight of 216.19 g/mol. Its structural representation is crucial for understanding its interaction with biological systems.

Antimicrobial Activity

Research has shown that DMDF exhibits significant antimicrobial properties. A study indicated that DMDF demonstrated broad-spectrum antimicrobial activity against various human pathogenic microorganisms, including antibiotic-resistant strains. The mechanism of action appears to be energy-dependent and does not cause hemolytic effects on human erythrocytes .

Table 1: Antimicrobial Efficacy of DMDF

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Inhibition of growth | |

| Candida albicans | Antifungal activity |

Antioxidant Activity

DMDF has been evaluated for its antioxidant potential. Compounds similar to DMDF have shown strong DPPH radical scavenging activity, indicating that DMDF may also possess antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .

Table 2: Antioxidant Activity Comparison

Cytotoxic Effects

The cytotoxic effects of DMDF have been explored in various cancer cell lines. Preliminary studies suggest that DMDF may induce apoptosis in cancer cells by affecting the cell cycle progression. Specifically, it has been observed to arrest the cell cycle at the S and G2/M phases in yeast models, which indicates potential for further development as an anti-cancer agent .

Table 3: Cytotoxicity Data

Case Studies

Several case studies have highlighted the potential applications of DMDF in therapeutic contexts:

- Antifungal Treatment : A study on the antifungal activity against Candida albicans demonstrated that DMDF effectively inhibited the dimorphism induced by serum factors, suggesting its potential use in treating fungal infections .

- Cancer Research : Investigations into the cytotoxic properties of DMDF on various cancer cell lines have shown promising results, indicating its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15042-01-0 | |

| Record name | NSC252042 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.